2-(2-Methylphenyl)-2,3-dihydro-4H-chromeno(2,3-d)pyrimidin-4-one
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Overview
Description
2-(2-Methylphenyl)-2,3-dihydro-4H-chromeno(2,3-d)pyrimidin-4-one is a heterocyclic compound that combines the structural features of chromene and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-2,3-dihydro-4H-chromeno(2,3-d)pyrimidin-4-one typically involves the condensation of 2-methylbenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by cyclization with guanidine or its derivatives. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-2,3-dihydro-4H-chromeno(2,3-d)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrimidine moiety .
Scientific Research Applications
2-(2-Methylphenyl)-2,3-dihydro-4H-chromeno(2,3-d)pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-2,3-dihydro-4H-chromeno(2,3-d)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine moiety and have been studied for their biological activities.
Chromeno[2,3-d]pyrimidines:
Uniqueness
2-(2-Methylphenyl)-2,3-dihydro-4H-chromeno(2,3-d)pyrimidin-4-one is unique due to its specific combination of chromene and pyrimidine structures, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
CAS No. |
75586-35-5 |
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Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(2-methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H14N2O2/c1-11-6-2-4-8-13(11)16-19-17(21)14-10-12-7-3-5-9-15(12)22-18(14)20-16/h2-10,16H,1H3,(H,19,21) |
InChI Key |
ALLSYZMZJAHIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2NC(=O)C3=CC4=CC=CC=C4OC3=N2 |
Origin of Product |
United States |
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